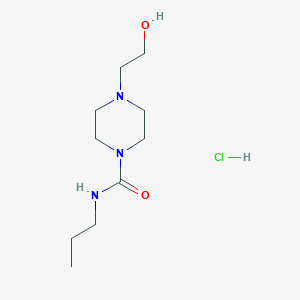
N-(5-nitro-1,3-thiazol-2-yl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-nitro-1,3-thiazol-2-yl)-3-phenylacrylamide (NTA) is a compound with significant potential in scientific research. It is a synthetic compound that was first synthesized in the late 1970s and has since been used in a wide range of scientific studies.
作用机制
The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)-3-phenylacrylamide is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of the polyhistidine tag and the nitro group of N-(5-nitro-1,3-thiazol-2-yl)-3-phenylacrylamide. This covalent bond allows for the selective binding of the protein of interest.
Biochemical and Physiological Effects:
N-(5-nitro-1,3-thiazol-2-yl)-3-phenylacrylamide has been found to have minimal biochemical and physiological effects in vitro. It is not toxic to cells at concentrations commonly used in experiments. However, it is important to note that the effects of N-(5-nitro-1,3-thiazol-2-yl)-3-phenylacrylamide in vivo have not been extensively studied.
实验室实验的优点和局限性
One of the primary advantages of N-(5-nitro-1,3-thiazol-2-yl)-3-phenylacrylamide is its selectivity for proteins that have been tagged with a polyhistidine tag. This allows for the purification of the protein of interest with high specificity. Additionally, N-(5-nitro-1,3-thiazol-2-yl)-3-phenylacrylamide is relatively easy to synthesize and is commercially available.
One of the limitations of N-(5-nitro-1,3-thiazol-2-yl)-3-phenylacrylamide is its inability to bind to proteins that do not have a polyhistidine tag. This limits its application in studies that involve proteins that cannot be tagged with a polyhistidine tag.
未来方向
There are several future directions for the use of N-(5-nitro-1,3-thiazol-2-yl)-3-phenylacrylamide in scientific research. One potential direction is the development of new ligands that can selectively bind to proteins that do not have a polyhistidine tag. Additionally, N-(5-nitro-1,3-thiazol-2-yl)-3-phenylacrylamide could potentially be used in the development of new therapeutics that target specific proteins. Finally, N-(5-nitro-1,3-thiazol-2-yl)-3-phenylacrylamide could be used in the development of new diagnostic tools for the detection of specific proteins in biological samples.
Conclusion:
N-(5-nitro-1,3-thiazol-2-yl)-3-phenylacrylamide is a synthetic compound that has significant potential in scientific research. Its selectivity for proteins that have been tagged with a polyhistidine tag makes it a valuable tool for the purification of proteins of interest. While there are some limitations to its use, there are several future directions for the application of N-(5-nitro-1,3-thiazol-2-yl)-3-phenylacrylamide in scientific research.
合成方法
The synthesis of N-(5-nitro-1,3-thiazol-2-yl)-3-phenylacrylamide involves the reaction of 5-nitro-2-mercaptobenzothiazole with ethyl acrylate in the presence of a base. The resulting product is then hydrolyzed to give N-(5-nitro-1,3-thiazol-2-yl)-3-phenylacrylamide. This synthesis method has been used in several studies and has been found to be reliable and reproducible.
科学研究应用
N-(5-nitro-1,3-thiazol-2-yl)-3-phenylacrylamide has been used in a wide range of scientific studies, primarily in the field of biochemistry. One of the most significant applications of N-(5-nitro-1,3-thiazol-2-yl)-3-phenylacrylamide is in the study of protein-protein interactions. N-(5-nitro-1,3-thiazol-2-yl)-3-phenylacrylamide can be used as a ligand to selectively bind to proteins that have been tagged with a polyhistidine tag. This allows for the purification of the protein of interest, which can then be used for further analysis.
属性
IUPAC Name |
(E)-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c16-10(7-6-9-4-2-1-3-5-9)14-12-13-8-11(19-12)15(17)18/h1-8H,(H,13,14,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFMYKFCECXAMQ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B5329697.png)

![N-cyclopropyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5329712.png)


![3-[3-(2,4-cyclohexadien-1-yl)-2-propen-1-yl]-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5329734.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide](/img/structure/B5329744.png)
![3-(ethylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329747.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329754.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(1H-pyrazol-4-yl)butanoyl]-1,4-diazepan-5-one](/img/structure/B5329755.png)
![2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5329758.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5329762.png)
![2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5329765.png)